

Amdizalisib: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: Amdizalisib

Cat. No.: B10823827

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Introduction

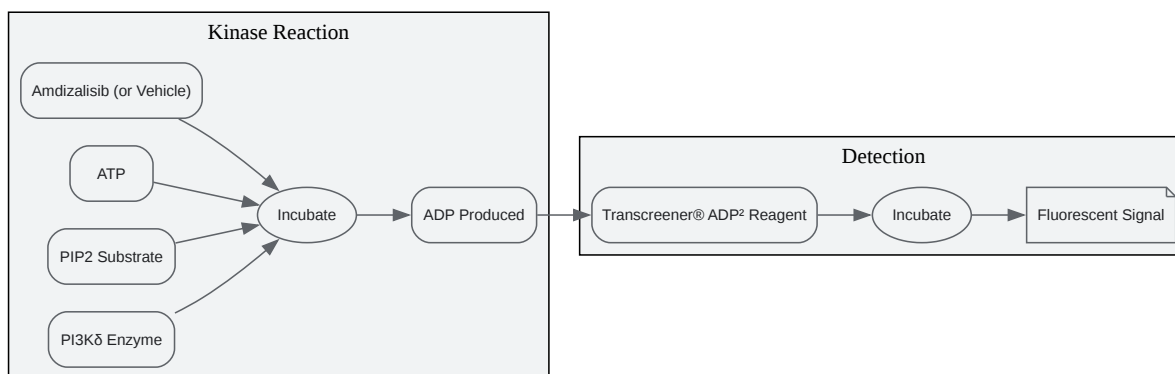
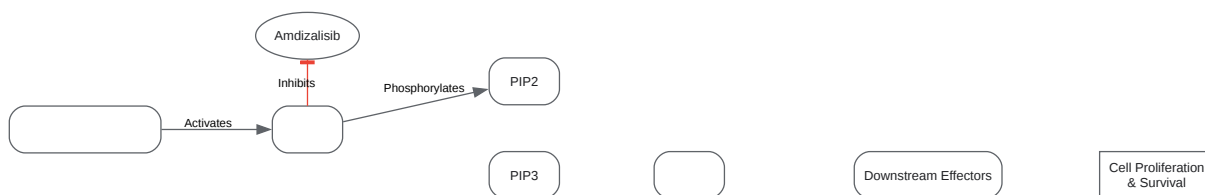
Amdizalisib (HMPL-689) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ). The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies. By selectively targeting PI3K δ , which is preferentially expressed in hematopoietic cells, **Amdizalisib** offers a promising therapeutic strategy for various hematological cancers, including follicular lymphoma and other B-cell non-Hodgkin lymphomas.

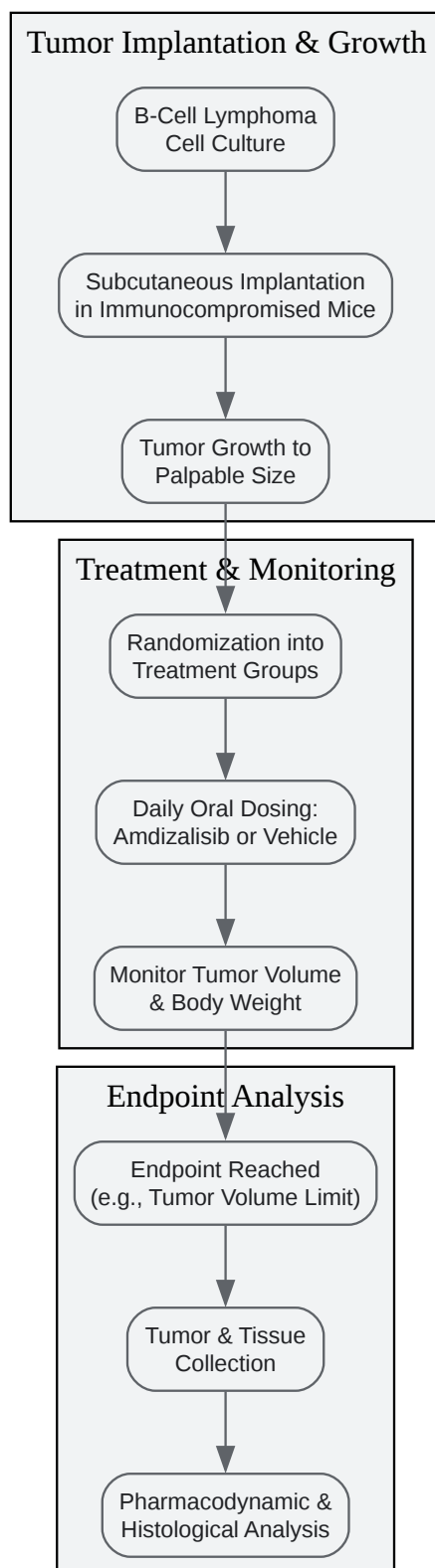
These application notes provide a comprehensive overview of the dosing, formulation, and methodologies for the preclinical evaluation of **Amdizalisib**. The following protocols and data are intended to guide researchers in designing and executing robust in vitro and in vivo studies to further elucidate the therapeutic potential of this compound.

Mechanism of Action: PI3K/AKT Signaling Pathway

Amdizalisib exerts its therapeutic effect by inhibiting the PI3K δ -mediated signaling cascade. Upon activation by upstream signals, such as B-cell receptor (BCR) engagement, PI3K δ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃). PIP₃ acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and

growth. By inhibiting PI3K δ , **Amdizalisib** effectively blocks the production of PIP3, leading to the suppression of AKT activation and the induction of apoptosis in malignant B-cells.





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